![molecular formula C21H13NO2 B14699935 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione CAS No. 21355-36-2](/img/structure/B14699935.png)
12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione: is a complex organic compound belonging to the class of naphthocarbazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of strong acids or bases to facilitate the cyclization process. The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives .
Scientific Research Applications
Chemistry: In chemistry, 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biology: In biological research, this compound is explored for its potential as a fluorescent probe due to its unique photophysical properties .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic photovoltaics and optoelectronic devices .
Mechanism of Action
The mechanism of action of 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with cellular proteins or DNA, leading to the inhibition of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 5H-Naphtho[2,3-c]carbazole
- 5-Methyl-5H-naphtho[2,3-c]carbazole
- 5H-Naphtho[2,3-b]carbazole
Comparison: Compared to these similar compounds, 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione exhibits unique structural features that contribute to its distinct electronic and photophysical properties. These differences make it particularly suitable for specific applications in organic electronics and medicinal chemistry .
Properties
CAS No. |
21355-36-2 |
|---|---|
Molecular Formula |
C21H13NO2 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
12-methylnaphtho[3,2-a]carbazole-5,13-dione |
InChI |
InChI=1S/C21H13NO2/c1-22-17-9-5-4-6-12(17)13-10-11-16-18(19(13)22)21(24)15-8-3-2-7-14(15)20(16)23/h2-11H,1H3 |
InChI Key |
JJQIATBTHVGNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


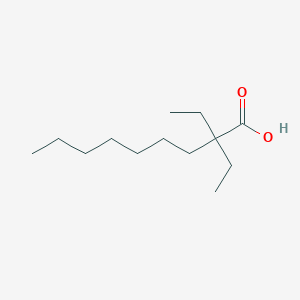
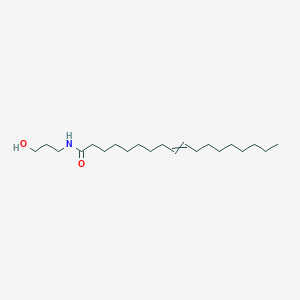
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
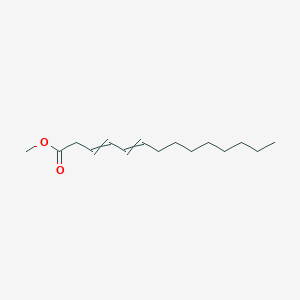
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
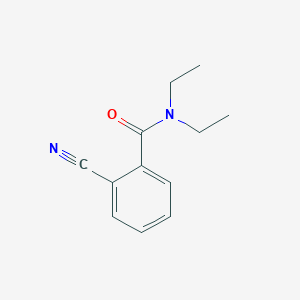
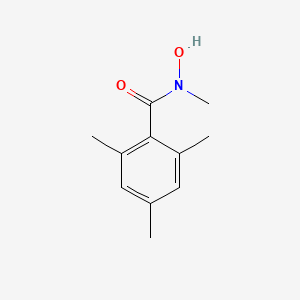
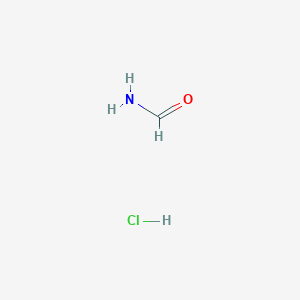

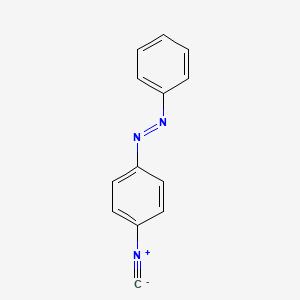
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

